2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine - 611172-92-0

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Catalog Number: EVT-1717378
CAS Number: 611172-92-0
Molecular Formula: C8H12ClN3O
Molecular Weight: 201.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

S29 (1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)

Compound Description: S29 is an anticancer drug that acts as an inhibitor of the cytoplasmic tyrosine kinase c-SRC. It is currently being investigated for its anti-tumoral effects on aggressive neuroblastomas. [, ]

Relevance: While S29 belongs to the pyrazolo[3,4-d]pyrimidin-4-amine class and shares the 4-amine substituent with 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine, the core structures differ. The research highlights the use of graphene oxide (GO) nanosheets as potential carriers for improving the cellular uptake and pharmacokinetics of therapeutic agents like S29. [, ] This approach could be relevant for exploring the delivery of the target compound, 2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine, as well.

N-(3-(4-Chlorophenoxy)benzyl)-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound represents a pyrrolo[2,3-d]pyrimidin-4-amine derivative. It was synthesized via a simple coupling reaction and characterized through spectral analysis. []

5-Chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine (Compound T4)

Compound Description: This compound is a pyrimidin-4-amine derivative showcasing potent acaricidal activity against Tetranychus urticae. Its activity is comparable to the commercial acaricide cyenopyrafen. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

Compound Description: HNPC-A9229 is a pyrimidin-4-amine-based fungicide with low toxicity to rats. It exhibits excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis, surpassing or comparable to commercial fungicides like diflumetorim, tebuconazole, flusilazole, and isopyrazam. []

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

Compound Description: DW-8 is a 4-anilinoquinazoline analog with high anticancer efficacy and selectivity in colorectal cancer cell lines. []

5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine (U7)

Compound Description: U7, a pyrimidin-4-amine derivative, displays broad-spectrum insecticidal and fungicidal activity. []

N-(furan-2-ylmethyl)-2-trifluoromethyl-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4-amine (Compound 1)

Compound Description: This compound is a 2-trifluoromethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine derivative synthesized through nucleophilic substitution. Its structure was determined via single-crystal X-ray diffraction. []

2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: This compound is a potent inducer of apoptosis and inhibitor of cell proliferation, particularly in breast cancer cells. Its mechanism of action involves tubulin polymerization inhibition. []

5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This pyrrolo[2,3-d]pyrimidin-4-amine derivative was synthesized via a substitution reaction on the pyrimidine ring, replacing a chlorine atom. []

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

Compound Description: This compound is a potent inhibitor of complement factor B, a key component of the alternative pathway of the complement system, making it a potential therapeutic target for diseases like age-related macular degeneration, paroxysmal nocturnal hemoglobinuria, atypical hemolytic uremic syndrome, and glomerular diseases. []

N-(3,4-Dimethoxyphenyl)pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-amine

Compound Description: This compound is a newly designed inhibitor of CLK1 and DYRK1A kinases. Its complete crystal structure was determined using single-crystal X-ray diffraction. []

N-[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine

Compound Description: This compound, specifically its ditosylate monohydrate salt (lapatinib ditosylate monohydrate), acts as a reversible and selective inhibitor of the intracellular tyrosine kinase receptor of epidermal growth factor. It shows promise in treating advanced and/or metastatic breast cancer. [, ]

N-(3,5-dichlorophenyl)pyrido[2,3-d]pyrimidin-4-amine

Compound Description: This compound, a pyrido[2,3-d]pyrimidin-4-amine derivative, exemplifies a novel synthetic route employing microwave irradiation for a Dimroth rearrangement reaction. This method offers high yields and a time-saving approach. []

5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Compound Description: This pyrazolo[1,5-a]pyrimidin-7-amine derivative, prepared through chlorination and amination reactions, exhibits moderate anticancer activity. Its structure was confirmed by various spectroscopic techniques and X-ray diffraction. []

4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol (12f)

Compound Description: Compound 12f is a potent and selective inhibitor of NF-κB-inducing kinase (NIK). It demonstrated promising results in an imiquimod-induced psoriasis mouse model, effectively alleviating psoriasis symptoms and attenuating pro-inflammatory cytokine and chemokine gene expression. []

(R)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine and (S)-N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine

Compound Description: These two compounds are enantiomeric 2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine derivatives. They were synthesized through nucleophilic substitution, and their structures were confirmed via single-crystal X-ray diffraction. The R-enantiomer shows higher antitumor activity against MCF-7 cells compared to gefitinib. []

N-{3-chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-iodoquinazolin-4-amine

Compound Description: This compound is a key intermediate in the synthesis of new quinazoline-based anticancer drugs. []

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine

Compound Description: This compound represents a thiazole derivative synthesized via the Hantzsch thiazole synthesis. It displays in vitro antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum. []

2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (Compound 7d)

Compound Description: This compound is a phenoxy derivative of 2-Chloro-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl]-[1, 3, 4] thiadiazol-2-yl}-acetamide. It exhibits strong cytotoxicity against the Caco-2 cell line (IC50 of 1.8 µM) compared to other synthesized analogs. []

7-chloro-N-(4-iodobenzyl)-1,2,3,4-tetrahydroacridin-9-amine

Compound Description: This is a tetrahydroacridin-9-amine derivative whose structure has been confirmed by X-ray crystallography. []

N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine

Compound Description: This compound is a quinazoline derivative known for its anti-inflammatory, bronchodilatory, and anti-allergic properties. Its structure has been confirmed through X-ray diffraction analysis. []

N-methylthieno[2,3-d]pyrimidin-4-amine

Compound Description: This compound is a crucial intermediate in synthesizing biologically active compounds, including GDC-0941 and BKM 120, which are known for their pharmaceutical properties. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This pyrimidine-based compound acts as a highly selective PDE10A inhibitor. It shows potential as a therapeutic agent for psychosis and schizophrenia due to its ability to modulate the activity of medium spiny neurons (MSN) by regulating cAMP and cGMP levels. []

6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidin-4-amine

Compound Description: This compound, a pyrimidine derivative containing both a pyrazole and pyridine ring, forms a copper(II) complex with a distorted square-pyramidal geometry. This complex exhibits a broad absorption band in its electronic spectrum characteristic of such copper chromophores. []

3-Chloro-N-(3-chloro-2-oxo-4-substituted phenyl azetidin-1-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide derivatives (7(a-l))

Compound Description: These derivatives, synthesized via a microwave-assisted condensation reaction, were designed based on a four-component pharmacophoric model for anticonvulsant activity. They showed promising results in the maximal electroshock seizure (MES) model, with 65% of the compounds exhibiting activity. []

2-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one

Compound Description: This compound serves as a versatile synthon for synthesizing various novel heterotricyclic systems, demonstrating its utility in expanding chemical diversity and exploring new chemical space. []

N-[3-Chloro-2-(Substituted)-4-oxazetidin-1-yl]-4-(1H-indol-3-yl)butanamide Derivatives

Compound Description: These compounds, synthesized via cyclocondensation reactions, showed significant α-amylase inhibitory activity. They were designed based on a structural framework incorporating oxazetidine and indole moieties, potentially targeting metabolic disorders like diabetes. []

Azetidin-2-one fused 2-chloro-3-formyl quinoline derivatives

Compound Description: These quinoline-based compounds, synthesized in a multi-step process, demonstrated promising antimicrobial activity against both bacterial and fungal strains. Their activity was comparable to, and in some cases exceeded, that of standard antimicrobial agents. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound, synthesized through a multi-step procedure including a Buchwald-Hartwig arylamination and a regioselective nucleophilic aromatic substitution, has been evaluated for its inhibitory potency against specific kinases, such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2, which are characterized by a rare cysteine residue in their hinge region. []

(E)-N-(4-(dimethylamino)benzylidene)-3-(2,4-dinitrophenylthio)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine

Compound Description: This triazole derivative, synthesized via a multi-step reaction sequence, highlights the potential for incorporating various pharmacophores, such as arylthio, imine, and methoxyphenyl groups, into a single molecule for exploring a wide range of biological activities. []

N-Substituted-6-alkoxypteridin-4-amine

Compound Description: This class of compounds, synthesized via a novel seven-step methodology, highlights the potential for incorporating various alkoxy substituents at the 6-position of the pteridine ring system. These compounds may possess diverse biological activities depending on the specific substituents. []

6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines

Compound Description: This class of oxadiazine derivatives, prepared via dehydrosulfurization reactions using either dicyclohexylcarbodiimide (DCC) or iodine/triethylamine, demonstrates the importance of exploring different synthetic methods for accessing specific heterocyclic systems. []

3-Chloro-N-(2-((2-dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide

Compound Description: This compound is a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent. A sensitive UPLC-QDa method has been developed for its trace-level quantification to ensure drug safety and efficacy. []

Pyridopyrimidinone Derivatives Containing the Sulfoximine Group

Compound Description: This class of compounds, characterized by the presence of a sulfoximine group attached to a pyridopyrimidine core, represents a novel structural class with potential for diverse biological activities. The sulfoximine moiety introduces a chiral center and offers opportunities for exploring different substitution patterns to modulate pharmacological profiles. []

9-Me-5-oxo-5,6-dihydrodipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chloride

Compound Description: This compound is a dipyrido[1,2-a:3′,2′-e]pyrimidin-11-ium chloride derivative synthesized via the thermal cyclization of 2-chloro-N-(R-2-pyridinyl)nicotinamides. The ease of cyclization is influenced by steric and electronic effects of substituents on the pyridine ring. []

N-Substituted 3-Chloro-2-azetidinones for 2,4-diamino-6-hydroxypyrimidine

Compound Description: This class of compounds, synthesized through a two-step process involving Schiff base formation followed by azetidinone ring closure, demonstrates the utility of 2,4-diamino-6-hydroxypyrimidine as a building block for accessing diverse chemical structures. These compounds may exhibit various biological activities depending on the specific N-substituents. []

Tetrazolo[1,5-c]pyrimidin-5-amine (1), N-(4-azidopyrimidin-2-yl)nitramide (2), Tetrazolo[1,5-c]pyrimidin-5(6H)-one (3), and Tetrazolo[1,5-a]pyrimidin-5-amine (4)

Compound Description: These four compounds, synthesized from commercially available reagents, represent a series of tetrazolopyrimidine derivatives investigated for their potential as energetic materials. They exhibit promising characteristics, including high heats of formation, crystal densities, and intermolecular interactions such as hydrogen bonding and π-π stacking, suggesting potential applications in explosives or propellants. []

Pyrido[1,2-a]pyrimidin-4-imine Derivatives

Compound Description: These compounds, synthesized through a copper(I)-catalyzed cascade reaction involving sulfonyl azides, alkynes, and N-arylidenepyridin-2-amines, represent a novel class of heterocyclic systems. The reaction proceeds with high chemo- and stereoselectivity, offering a valuable approach for constructing diversely functionalized pyrido[1,2-a]pyrimidin-4-imines. []

8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives

Compound Description: These compounds act as potent and cell-permeable inhibitors of JmjC histone N-methyl lysine demethylases (KDMs), specifically targeting the KDM4 (JMJD2) and KDM5 (JARID1) subfamilies. They exhibit selectivity over other KDM subfamilies and demonstrate promising cellular activity by inhibiting H3K9Me3 and H3K4Me3 demethylation in cells. []

(S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700)

Compound Description: BMS-279700 is a potent and orally active inhibitor of the Src-family kinase p56Lck, showing excellent in vivo anti-inflammatory activity. It effectively blocks the production of pro-inflammatory cytokines IL-2 and TNF-α. []

Properties

CAS Number

611172-92-0

Product Name

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

IUPAC Name

2-chloro-N-(3-methoxypropyl)pyrimidin-4-amine

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C8H12ClN3O/c1-13-6-2-4-10-7-3-5-11-8(9)12-7/h3,5H,2,4,6H2,1H3,(H,10,11,12)

InChI Key

SOHGOMSVQQZCDA-UHFFFAOYSA-N

SMILES

COCCCNC1=NC(=NC=C1)Cl

Canonical SMILES

COCCCNC1=NC(=NC=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.